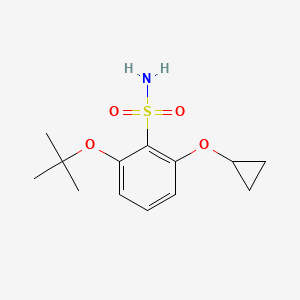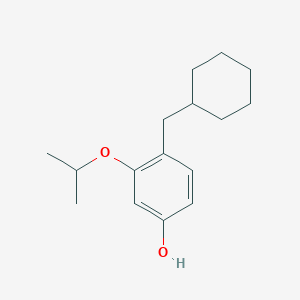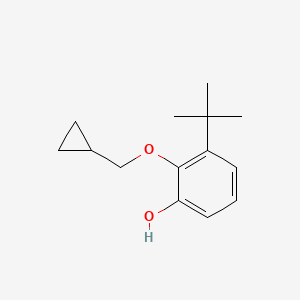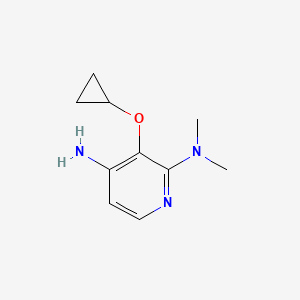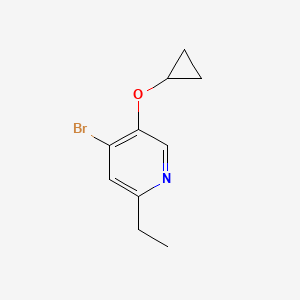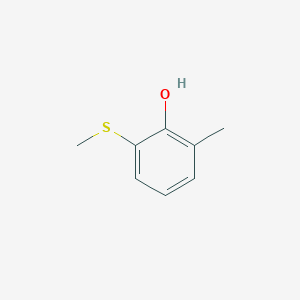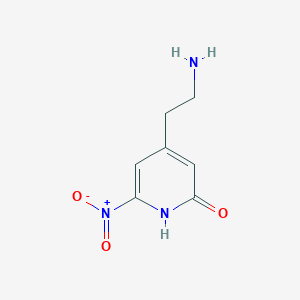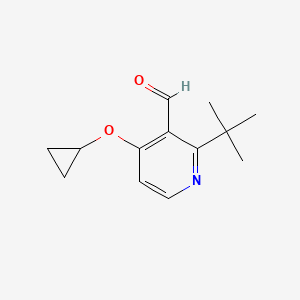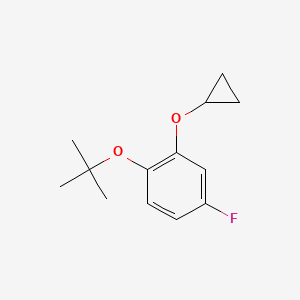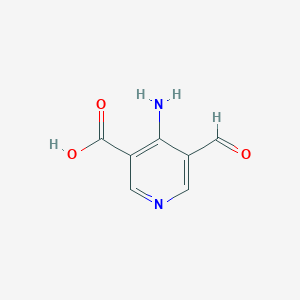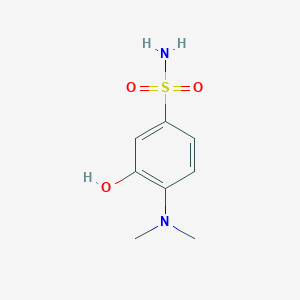
4-(Dimethylamino)-3-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring. One common method involves the reaction of 4-(DIMETHYLAMINO)BENZENE-1-SULFONYL CHLORIDE with a hydroxy-substituted benzene derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, the presence of the dimethylamino and hydroxy groups may facilitate interactions with specific molecular pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(DIMETHYLAMINO)BENZENE-1-SULFONAMIDE: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-HYDROXYBENZENE-1-SULFONAMIDE: Lacks the dimethylamino group, which may influence its solubility and interaction with molecular targets.
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.
Uniqueness
4-(DIMETHYLAMINO)-3-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the combination of the dimethylamino, hydroxy, and sulfonamide groups on the benzene ring. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)7-4-3-6(5-8(7)11)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
Clave InChI |
BYRLSFSYMSAGHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


